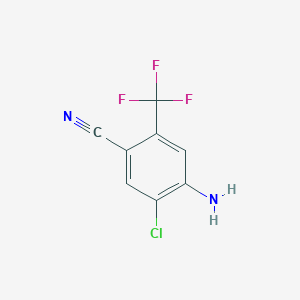

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

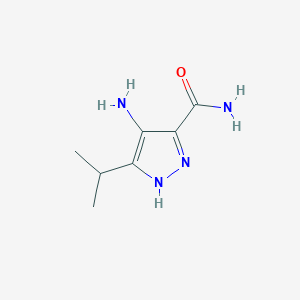

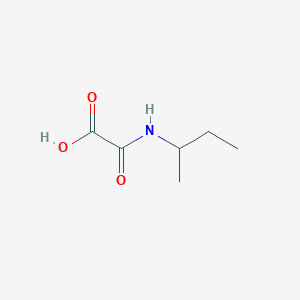

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4ClF3N2 . It is a yellow solid at room temperature .

Synthesis Analysis

The synthesis of 4-amino-2-trifluoromethyl benzonitrile involves dissolving m-amino benzotrifluoride in a solvent, adding ethyl formate, and simultaneously adding a catalyst for reflux reaction to obtain 4-amino-2-trifluoromethyl benzaldehyde . The 4-amino-2-trifluoromethylbenzaldehyde and ammonium bisulfate are then added into toluene, acetic acid is added, and the mixture is refluxed to obtain 4-amino-2-trifluoromethylbenzonitrile .Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile can be represented by the InChI code: 1S/C8H4ClF3N2/c9-6-1-4 (3-13)5 (2-7 (6)14)8 (10,11)12/h1-2H,14H2 . This indicates that the molecule consists of a benzene ring with amino, chloro, and trifluoromethyl groups attached to it .Chemical Reactions Analysis

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile can serve as a starting material in the synthesis of benzimidazoles . Benzimidazoles can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .Physical And Chemical Properties Analysis

4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile is a yellow solid . It has a molecular weight of 220.58 . The compound is stored at a temperature between 0-5°C .Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile is known to enhance the biological activity of pharmaceuticals. This compound can serve as a precursor in the synthesis of various drugs, particularly those targeting diseases where fluorinated compounds are beneficial due to their stability and bioavailability .

Agrochemical Research

In agrochemical research, the introduction of a trifluoromethyl group can lead to the development of more potent and selective herbicides and pesticides. The compound’s structural motif could be utilized in creating new formulations that offer improved performance in plant protection .

Material Science

The unique electronic properties of the trifluoromethyl group make 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile a candidate for developing advanced materials. It could be used in the synthesis of polymers or coatings with specific desired properties, such as increased resistance to degradation .

Catalysis

In the field of catalysis, this compound could be used to synthesize ligands or catalysts that facilitate chemical reactions. The presence of the trifluoromethyl group might influence the reactivity and selectivity of these catalysts, making them useful for industrial applications .

Organic Synthesis

As a building block in organic synthesis, 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile can be used to construct more complex molecules. Its reactivity with various reagents can lead to the creation of a wide range of compounds, including those with potential medicinal properties .

Analytical Chemistry

This compound’s distinct chemical structure makes it suitable for use as a standard or reagent in analytical techniques. It could be used in methods such as chromatography or spectroscopy to detect or quantify other substances .

Safety and Hazards

The safety data sheet for 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile suggests that it is hazardous . It is recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid dust formation, and use only under a chemical fume hood . It is also advised not to breathe the dust, vapor, mist, or gas of the compound and not to ingest it .

properties

IUPAC Name |

4-amino-5-chloro-2-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRWLSPAJFJPBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)

![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)